Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
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Overview
Description
Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of 2-methyl-3-bromopropanoic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronic esters, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the boronic ester group to an electrophilic substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the boronic ester group and the coordination of the transition metal catalyst .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with an isopropoxy group, used in borylation reactions.
Isopropenylboronic acid pinacol ester: A boronic ester with an isopropenyl group, used in various organic transformations.
Uniqueness
Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which combines a boronic ester with a propanoic acid tert-butyl ester. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h10H,9H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNMEPZYBIEVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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